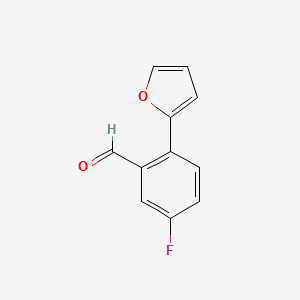

5-Fluoro-2-(furan-2-yl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-(furan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2/c12-9-3-4-10(8(6-9)7-13)11-2-1-5-14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCCFHCYXWIRKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(C=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 5 Fluoro 2 Furan 2 Yl Benzaldehyde

Transformations Involving the Aldehyde Functionality

The aldehyde group (-CHO) is a primary site for a variety of chemical modifications, including reduction, oxidation, and condensation reactions.

Reductions to Alcoholic Derivatives

The aldehyde functional group of 5-Fluoro-2-(furan-2-yl)benzaldehyde can be readily reduced to a primary alcohol, yielding (5-Fluoro-2-(furan-2-yl)phenyl)methanol. This transformation is a fundamental process in organic synthesis, typically achieved with high efficiency using common hydride-based reducing agents.

Standard laboratory reagents for this conversion include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, often preferred for its selectivity for aldehydes and ketones, and can be used in protic solvents like ethanol (B145695) or methanol. For more robust reductions, the more powerful reagent, lithium aluminum hydride, is effective but requires anhydrous conditions and an aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

Table 1: Reduction of this compound

| Reactant | Product | Typical Reagents |

|---|---|---|

| This compound | (5-Fluoro-2-(furan-2-yl)phenyl)methanol | NaBH₄, LiAlH₄ |

|  |

|  | |

| |

Oxidations to Carboxylic Acid Derivatives

The aldehyde group can be oxidized to a carboxylic acid, a transformation that converts this compound into 5-Fluoro-2-(furan-2-yl)benzoic acid. This reaction is central to the synthesis of many pharmaceutical and agrochemical compounds. researchgate.net

A variety of oxidizing agents can accomplish this conversion. libretexts.org Strong oxidants such as potassium permanganate (B83412) (KMnO₄) and Jones reagent (CrO₃ in sulfuric acid) are highly effective. libretexts.org However, milder and more selective methods are often employed to avoid potential side reactions on the furan (B31954) ring or other sensitive parts of the molecule. Reagents like sodium hypochlorite (B82951) (NaClO), often in the presence of a catalyst or under microwave irradiation, provide an efficient and environmentally friendlier alternative. researchgate.netresearchgate.net Another approach involves using hydrogen peroxide with a selenium catalyst. mdpi.com

Table 2: Oxidation of this compound

| Reactant | Product | Typical Reagents |

|---|---|---|

| This compound | 5-Fluoro-2-(furan-2-yl)benzoic acid | KMnO₄, Jones Reagent (CrO₃/H₂SO₄), NaClO |

|  |

|  | |

| |

Condensation Reactions: Formation of Schiff Bases and Related Imine Structures

A hallmark reaction of aldehydes is their condensation with primary amines to form imines, commonly known as Schiff bases. jecst.org This reaction proceeds via a nucleophilic addition of the amine to the electrophilic aldehyde carbon, followed by the elimination of a water molecule. The formation of the carbon-nitrogen double bond (-C=N-) is typically catalyzed by acid or base and is often reversible.

This compound can react with a wide array of primary amines (R-NH₂), including anilines, alkylamines, and hydrazines, to produce a diverse library of imine derivatives. researchgate.netnih.gov These products are significant in medicinal chemistry and as intermediates for further synthetic transformations. nih.gov

Table 3: Schiff Base Formation from this compound

| Reactants | Product |

|---|---|

| This compound + Primary Amine (R-NH₂) | (E)-N-((5-fluoro-2-(furan-2-yl)phenyl)methylene)alkanamine |

|  + R-NH₂ |

+ R-NH₂ |  |

|

Reactions at the Fluoro-Substituted Phenyl Ring

The phenyl ring offers another center for reactivity, primarily through substitution reactions involving the fluorine atom or electrophilic attack on the ring itself.

Nucleophilic Aromatic Substitution Reactions of the Fluorine Atom

The fluorine atom on the phenyl ring is susceptible to nucleophilic aromatic substitution (SNA). This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing aldehyde group located in the para position. The aldehyde group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction, thereby lowering the activation energy for the substitution. core.ac.ukmasterorganicchemistry.com

Fluorine is an excellent leaving group in SNA reactions. Consequently, a wide range of nucleophiles can displace the fluoride (B91410) ion to generate new derivatives. This pathway is a powerful tool for introducing diverse functional groups onto the aromatic core.

Table 4: Nucleophilic Aromatic Substitution of this compound

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine | Morpholine | 2-(Furan-2-yl)-5-(morpholino)benzaldehyde |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-(Furan-2-yl)-5-methoxybenzaldehyde |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(Furan-2-yl)-5-(phenylthio)benzaldehyde |

Electrophilic Aromatic Substitution Patterns and Regioselectivity Studies

Electrophilic aromatic substitution (EAS) on the this compound molecule is complex due to the competing directing effects of the substituents on two different aromatic rings.

The Phenyl Ring : This ring is generally deactivated towards electrophilic attack.

The aldehyde group is a strong deactivating group and a meta-director.

The fluorine atom is deactivating due to its strong inductive effect but is an ortho, para-director due to resonance. researchgate.net

The furan-2-yl group is generally considered an activating, ortho, para-directing substituent.

The powerful deactivating effect of the aldehyde group, combined with the deactivating inductive effect of fluorine, makes electrophilic substitution on this phenyl ring energetically unfavorable under standard conditions.

The Furan Ring : Furan is an electron-rich heterocycle and is significantly more reactive towards electrophiles than a deactivated benzene (B151609) ring. researchgate.net Electrophilic attack on furan typically occurs at the C2 or C5 position (the α-positions). In this molecule, the C2 position is already substituted. Therefore, any electrophilic substitution is highly likely to occur regioselectively at the C5 position of the furan ring, which is the most nucleophilic site. chemrxiv.org

Given these factors, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to proceed preferentially on the furan ring rather than the substituted phenyl ring.

Table 5: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Ring | Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| Phenyl | -CHO | C1 | Strong Deactivator | meta |

| Phenyl | -Furan-2-yl | C2 | Activator | ortho, para |

| Phenyl | -F | C5 | Deactivator | ortho, para |

| Furan | -Phenyl | C2 | Deactivator (Inductive) | Directs to C5 |

Reactivity of the Furan Ring in this compound

Electrophilic and Nucleophilic Additions to the Furan Heterocycle

Nucleophilic additions directly to the aromatic furan ring are generally uncommon due to its high electron density. Such reactions typically require the presence of strong electron-withdrawing groups on the ring or proceed through dearomatization pathways. While the substituent on this compound is electron-withdrawing, it is not typically sufficient to activate the furan ring for direct nucleophilic aromatic substitution.

Ring Transformations and Rearrangement Studies

The furan ring can undergo a variety of transformations and rearrangements, particularly under oxidative or photochemical conditions. These reactions often involve the dearomatization of the furan core to generate highly functionalized intermediates.

One significant transformation is the oxidative dearomatization of the furan ring. For instance, furan derivatives can be oxidized with reagents like meta-chloroperoxybenzoic acid (m-CPBA) to form unstable intermediates that can undergo subsequent rearrangements or cyclizations. nih.gov An approach involving oxidation with m-CPBA followed by treatment with trifluoroacetic acid has been used to transform related furan-containing compounds. nih.gov In a similar vein, the thermal decomposition of furfural, a related aldehyde, is known to proceed through a ring-opening mechanism to form a ketene (B1206846) intermediate, which can then decarbonylate to yield furan and carbon monoxide. researchgate.net

Photochemical rearrangements offer another pathway for furan ring transformation. Studies on 2'-(furan-2-yl)-[1,1'-biphenyl]-4-ols have shown that UV irradiation can induce a 6π-electrocyclization followed by a series of hydrogen shifts and keto-enol tautomerization to yield complex furan- and benzene-fused 2-tetralones. researchgate.net Given the structural similarity, it is conceivable that this compound could participate in analogous intramolecular photochemical cyclizations if an appropriate interacting group were present on the benzaldehyde (B42025) ring.

Furthermore, the furan ring can act as a diene in Diels-Alder reactions, although its aromatic character makes it less reactive than non-aromatic dienes. This cycloaddition pathway leads to the formation of oxabicyclic systems, which are valuable intermediates in organic synthesis.

Synthesis of Complex Heterocyclic Systems and Fused Rings Utilizing this compound as a Precursor

The aldehyde functionality of this compound serves as a versatile handle for the construction of more complex heterocyclic structures. Its condensation with various dinucleophiles is a common and effective strategy for building new rings onto the existing molecular framework.

Pyrimidine-Based Derivatives

Pyrimidine (B1678525) rings can be synthesized from aldehydes through well-established multicomponent reactions. The Biginelli reaction, for example, involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea. Applying this to this compound would provide a direct route to highly substituted dihydropyrimidinones or thiones.

Another prominent method is the cyclocondensation of an α,β-unsaturated ketone (a chalcone) with a guanidine, urea, or thiourea. nih.gov The required chalcone (B49325) can be prepared via a Claisen-Schmidt condensation between this compound and an appropriate ketone. The subsequent reaction with urea or its analogues yields the corresponding pyrimidine derivative. nih.govresearchgate.net

Table 1: General Synthetic Pathways to Pyrimidines from an Aldehyde Precursor

| Reaction Name | Reactants | Catalyst | General Product |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Acid (e.g., HCl) | Dihydropyrimidinone/thione |

| Chalcone Cyclization | Chalcone, Urea/Thiourea/Guanidine | Base (e.g., KOH) | Pyrimidine |

These methods offer a modular approach to a wide array of pyrimidine derivatives, where the substitution pattern can be readily modified by changing the reaction components. researchgate.netgsconlinepress.com

Imidazole (B134444) and Benzimidazole (B57391) Scaffolds

The aldehyde group is a key electrophile in the synthesis of both imidazole and benzimidazole rings.

Benzimidazole Synthesis: The most direct method for synthesizing 2-substituted benzimidazoles is the Phillips condensation, which involves reacting an o-phenylenediamine (B120857) with an aldehyde. nih.govnih.gov The reaction of this compound with an appropriately substituted o-phenylenediamine, often catalyzed by an acid or an oxidizing agent under certain conditions, would lead directly to the corresponding 2-(5-Fluoro-2-(furan-2-yl)phenyl)benzimidazole derivative. Various catalysts, including ammonium (B1175870) chloride, have been shown to be effective for this transformation. nih.gov

Imidazole Synthesis: Imidazoles can be constructed using the Radziszewski synthesis, which condenses a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. ijarsct.co.inwjpsonline.com In this scheme, this compound would provide the C2 carbon of the resulting imidazole ring. Alternatively, the van Leusen imidazole synthesis reacts a tosylmethylisocyanide (TosMIC) with an imine formed from an aldehyde and a primary amine. mdpi.com This one-pot, two-step process is highly versatile for producing 1,4,5-trisubstituted imidazoles.

Table 2: Common Synthetic Routes to Imidazole and Benzimidazole Scaffolds from Aldehydes

| Heterocycle | Reaction Name | Key Reactants | General Conditions |

| Benzimidazole | Phillips Condensation | Aldehyde, o-Phenylenediamine | Acidic or oxidative conditions |

| Imidazole | Radziszewski Synthesis | Aldehyde, 1,2-Dicarbonyl, Ammonia | Heating in a suitable solvent |

| Imidazole | van Leusen Synthesis | Aldehyde, Primary Amine, TosMIC | Base (e.g., K₂CO₃) in a polar aprotic solvent |

Oxazoline (B21484) and Dihydrooxazole Formations

Oxazoline and its reduced form, dihydrooxazole, are important heterocyclic motifs. The aldehyde group of this compound is a suitable starting point for their synthesis.

The Erlenmeyer-Plöchl reaction is a classic method for synthesizing 4-alkylidene-2-oxazolin-5-ones. It involves the condensation of an N-acylglycine (such as hippuric acid) with an aldehyde in the presence of acetic anhydride (B1165640) and sodium acetate. jddtonline.inforesearchgate.netresearchgate.net The resulting oxazolone (B7731731) is a versatile intermediate for further chemical transformations.

More recently, a mild and efficient metal-free catalytic method has been developed for the synthesis of 5-fluoro-2-oxazolines (4,5-dihydrooxazoles). acs.org This reaction involves the hypervalent iodine-catalyzed nucleophilic fluorination of unsaturated amides. While this method does not use the aldehyde directly, the precursor unsaturated amide would be derived from a cinnamoyl-type acid, which in turn could be synthesized from this compound via a condensation reaction. A study has successfully synthesized various 5-fluoro-2-oxazoline derivatives, including those with a furan-2-yl group at the 2-position of the oxazoline ring, demonstrating the feasibility of incorporating the core structure of the title compound. acs.orgnih.gov

Table 3: Research Findings on the Synthesis of Furan-Containing Dihydrooxazoles

| Compound Name | Precursor | Reagents | Yield | Reference |

| 5-Benzyl-5-fluoro-2-(furan-2-yl)-4,5-dihydrooxazole | N-(1,3-diphenylallyl)furan-2-carboxamide | Iodobenzene, m-CPBA, BF₃·Et₂O | 80% | nih.gov |

| 5-Fluoro-2-(furan-2-yl)-5-(4-methylbenzyl)-4,5-dihydrooxazole | N-(1-phenyl-3-(p-tolyl)allyl)furan-2-carboxamide | Iodobenzene, m-CPBA, BF₃·Et₂O | 74% | acs.org |

These examples highlight a modern approach to fluorinated dihydrooxazoles, where the furan-2-yl substituent is well-tolerated. acs.orgnih.gov

Thiazolopyrimidine Derivatives

The fusion of thiazole (B1198619) and pyrimidine rings results in the bicyclic heteroaromatic system known as thiazolopyrimidine. researchgate.net This scaffold is of significant interest in medicinal chemistry due to its structural analogy to biologically important purines. researchgate.netnih.gov The synthesis of thiazolopyrimidine derivatives often involves the cyclocondensation of a substituted aminothiazole with a suitable carbonyl-containing precursor.

In the context of this compound, its derivatives can be incorporated into the thiazolopyrimidine framework. For instance, a class of 7-amino-thiazolo[5,4-d]pyrimidines has been synthesized where a furan-2-yl group, which can be derived from the parent aldehyde, is present at position 5 of the thiazolopyrimidine core. nih.gov The general synthetic strategy to achieve such compounds involves a multi-step process. nih.gov

A representative synthesis is depicted in the scheme below:

Scheme 1: General Synthesis of 7-amino-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidine derivatives

| Step | Reagents and Conditions | Description |

| (a) | N-Methyl-2-pyrrolidone (NMP), 150 °C, 10–15 h | This step typically involves the initial formation of a substituted thiazole precursor. |

| (b) | Phosphorus oxychloride (POCl₃), 160 °C, Microwave, 30 min | Cyclization to form the thiazolo[5,4-d]pyrimidine (B3050601) ring system. |

| (c) | Ammonium hydroxide/Ethanol, reflux, 6 h | Amination to introduce the 7-amino group. |

This table illustrates a general synthetic pathway for thiazolopyrimidine derivatives. Specific derivatives incorporating the 5-fluoro-2-(furan-2-yl) moiety would start from appropriately substituted precursors.

Research has shown that the presence of a furan-2-yl ring at position 5 of the thiazolo[5,4-d]pyrimidine core can lead to compounds with high affinity for adenosine (B11128) receptors. nih.gov For example, the compound 2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine demonstrated significant binding affinity for both the human A₁ and A₂A adenosine receptors. nih.gov

Chalcone Hybrid Formation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are open-chain flavonoids that serve as versatile precursors for the synthesis of various heterocyclic compounds. ekb.egjocpr.com They are typically synthesized via a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde derivative in the presence of a base. jocpr.com

This compound can serve as the aldehyde component in this reaction to form chalcone hybrids. The reaction involves the condensation of the aldehyde with a substituted acetophenone.

General Reaction for Chalcone Formation:

The resulting chalcone possesses the core structure of (E)-1-(substituted-phenyl)-3-(5-fluoro-2-(furan-2-yl)phenyl)prop-2-en-1-one. The specific properties and further reactivity of the chalcone depend on the substituents of the acetophenone used. These chalcone derivatives can be further modified to create a diverse range of heterocyclic compounds. ekb.eg

The following table provides examples of reaction conditions used for chalcone synthesis, which are applicable to the formation of hybrids from this compound.

Table 1: Reaction Conditions for Chalcone Synthesis

| Route | Base | Solvent/Conditions | Reference |

| A | 50% aqueous NaOH | Not specified | nih.gov |

| B | Piperidine/Acetic acid | Not specified | nih.gov |

| C | Ba(OH)₂ | Not specified | nih.gov |

| - | NaOH | Ethanol, room temperature to 50°C | jocpr.com |

This table presents various catalytic systems that can be employed for the Claisen-Schmidt condensation to produce chalcones.

Mechanistic Investigations of Key Derivatization Reactions

The formation of thiazolopyrimidine and chalcone derivatives from this compound proceeds through well-established reaction mechanisms.

The synthesis of thiazolopyrimidines often involves a cyclocondensation reaction. While the specific mechanistic details can vary depending on the exact reagents and intermediates, the formation of the fused ring system is the key transformation.

The Claisen-Schmidt condensation is the cornerstone of chalcone synthesis. jocpr.com This base-catalyzed reaction involves the following key steps:

Enolate Formation: The base (e.g., hydroxide) abstracts an α-proton from the acetophenone to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzaldehyde (in this case, this compound).

Aldol (B89426) Adduct Formation: This attack results in the formation of a β-hydroxy ketone (an aldol adduct).

Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the α,β-unsaturated ketone, which is the stable chalcone product. The trans isomer is generally the more thermodynamically stable and predominant product. ekb.eg

Other synthetic strategies for chalcone formation include the Wittig reaction and the Julia-Kocienski olefination, which provide alternative pathways to the α,β-unsaturated ketone core structure. ekb.eg

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 5 Fluoro 2 Furan 2 Yl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering unparalleled detail about the atomic arrangement within a compound.

Proton (¹H) NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In the case of 5-Fluoro-2-(furan-2-yl)benzaldehyde, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each proton. rsc.org The aldehyde proton characteristically appears as a singlet at approximately 9.97 ppm. rsc.org The protons of the furan (B31954) and benzene (B151609) rings resonate in the aromatic region of the spectrum. For instance, in a related compound, (S)-1-(furan-2-yl)ethanol, the furan protons appear at 6.25 ppm, 6.35 ppm, and 7.35 ppm. researchgate.net The protons on the fluorinated benzene ring of this compound are observed as multiplets between 7.16 and 7.98 ppm. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for this compound and Related Structures

| Proton Type | Exemplary Chemical Shift (δ, ppm) | Multiplicity | Reference Compound |

|---|---|---|---|

| Aldehyde (-CHO) | 9.97 | Singlet | This compound rsc.org |

| Benzene Ring | 7.16 - 7.98 | Multiplet | This compound rsc.org |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. In this compound, the carbon of the aldehyde group exhibits a characteristic downfield shift to around 190.5 ppm. rsc.org The carbon atoms of the benzene ring show resonances influenced by the fluorine substituent, with the carbon directly bonded to fluorine appearing as a doublet due to C-F coupling. rsc.org For example, the fluorinated carbon in this compound resonates at 166.5 ppm with a large coupling constant (J = 256.7 Hz). rsc.org The other benzene ring carbons appear at approximately 116.4 ppm, 132.2 ppm, and 132.8 ppm, also showing coupling to fluorine. rsc.org The carbon atoms of the furan ring in similar structures typically resonate between 109.0 and 153.6 ppm. rsc.org

Table 2: ¹³C NMR Chemical Shifts and C-F Coupling Constants for this compound

| Carbon Type | Chemical Shift (δ, ppm) | C-F Coupling Constant (J, Hz) |

|---|---|---|

| Aldehyde (-CHO) | 190.5 | - |

| C-F (Benzene Ring) | 166.5 | 256.7 |

| CH (Benzene Ring) | 116.4 | 22.3 |

| C-C (Benzene Ring) | 132.2 | 9.7 |

Two-dimensional (2D) NMR techniques are instrumental in establishing connectivity and spatial relationships between atoms. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates the chemical shifts of directly bonded protons and carbons. researchgate.netprinceton.edu For this compound and its derivatives, HSQC spectra would definitively link each proton signal to its corresponding carbon signal, confirming assignments made from 1D NMR spectra. ed.ac.uk

Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY experiments identify protons that are close to each other in space, which is crucial for determining stereochemistry and conformation. researchgate.netprinceton.edu For example, a NOESY spectrum could show through-space interactions between the aldehyde proton and the protons on the furan and benzene rings, providing information about the preferred orientation of these rings relative to each other. utoronto.ca

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorine-containing compounds. azom.com The chemical shift of the fluorine atom is very sensitive to its electronic environment. whiterose.ac.uk For this compound, the ¹⁹F NMR spectrum shows a signal at approximately -102.4 ppm (relative to CFCl₃). rsc.orgrsc.org This chemical shift is characteristic of a fluorine atom attached to an aromatic ring. azom.com The large chemical shift range in ¹⁹F NMR allows for the clear distinction between different fluorine environments in more complex derivatives. whiterose.ac.uk

Vibrational Spectroscopy Techniques

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups. The IR spectrum of this compound would display characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the aldehyde group is expected in the region of 1680-1700 cm⁻¹. The C-F stretching vibration typically appears in the range of 1000-1400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| Aldehyde C=O Stretch | 1680 - 1700 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-F Stretch | 1000 - 1400 |

Raman Spectroscopy (including SERS) for Molecular Vibrations and Adsorption Studies

Raman spectroscopy provides in-depth information about the molecular vibrations of this compound, offering a vibrational fingerprint that is unique to the molecule's structure. While specific Raman spectra for this compound are not widely published, studies on analogous furan-containing molecules provide valuable insights. For instance, the Raman spectrum of furan-2-carbaldehyde shows characteristic C=O-H bands at 3125, 2855, and 2719 cm⁻¹. mdpi.com The substitution of a hydrogen atom with deuterium (B1214612) in furan-2-carbaldehyde-d results in a predictable shift of the C=O-D bands to 2144, 2120, and 2084 cm⁻¹, a phenomenon also observable in the infrared spectra. mdpi.com These findings suggest that the aldehyde group in this compound would exhibit characteristic vibrational modes.

Furthermore, studies on similar aromatic compounds, such as 2-amino-5-fluorobenzoic acid, have utilized Fourier-transform Raman spectroscopy to perform detailed interpretations of their vibrational spectra. nih.gov This highlights the capability of the technique to elucidate the structural nuances introduced by halogen substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the fragmentation pathways of organic molecules. For this compound, with a molecular formula of C₁₁H₇FO₂, the expected molecular weight is approximately 190.17 g/mol . sigmaaldrich.comchemscene.com

Electron ionization mass spectrometry (EI-MS) of related furan aldehydes reveals characteristic fragmentation patterns. For example, the mass spectrum of furan-2-carbaldehyde shows a molecular ion peak (M⁺) and a significant fragment corresponding to the furanyl-acylium ion. mdpi.com Another key fragment results from the loss of a formyl radical (-CHO). mdpi.com Studies on 2-furaldehyde have noted fragmentation that can interfere with the measurement of other compounds like furan. copernicus.org The thermal decomposition of furan-based polyesters, studied by Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), shows that different cleavage methods lead to various degradation products, including aldehydes and other terminal molecules. ncsu.edu

The fragmentation of this compound would likely involve initial loss of the aldehyde group, followed by fragmentation of the fluorophenyl and furan rings. The presence of the fluorine atom would also influence the fragmentation pattern, potentially leading to characteristic neutral losses.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which is instrumental in confirming its elemental composition. For this compound (C₁₁H₇FO₂), the calculated monoisotopic mass is 190.04301 Da. uni.lu HRMS analysis of this compound would be expected to yield a measured mass that is very close to this theoretical value, typically with an accuracy of a few parts per million (ppm).

HRMS is a powerful tool for distinguishing between compounds with the same nominal mass but different elemental formulas. Modern techniques, such as those coupling liquid chromatography with HRMS, allow for the robust identification of compounds in complex mixtures. ethz.ch For instance, HRMS has been used to study the metabolism of 5-fluorouracil, a related fluorinated compound, in cancer cells. nih.gov The high resolving power of instruments like the LTQ Orbitrap, which can achieve resolutions of 30,000 at m/z 400, enables the confident identification of metabolites and other small molecules. ethz.ch

Table 1: Predicted Collision Cross Section (CCS) Data for 5-(2-fluorophenyl)furan-2-carbaldehyde (B1298492) Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 191.05029 | 134.8 |

| [M+Na]⁺ | 213.03223 | 145.1 |

| [M-H]⁻ | 189.03573 | 141.8 |

| [M+NH₄]⁺ | 208.07683 | 155.2 |

| [M+K]⁺ | 229.00617 | 143.1 |

| [M+H-H₂O]⁺ | 173.04027 | 128.3 |

| [M+HCOO]⁻ | 235.04121 | 159.8 |

| [M+CH₃COO]⁻ | 249.05686 | 181.0 |

| [M+Na-2H]⁻ | 211.01768 | 141.1 |

| [M]⁺ | 190.04246 | 136.2 |

| [M]⁻ | 190.04356 | 136.2 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. While a specific crystal structure for this compound has not been reported, analysis of related structures provides insight into the expected molecular geometry and intermolecular interactions.

For example, the crystal structure of 5,5-Difluoro-10-[5-(trimethylsilyl)furan-2-yl]-5H-4λ4,5λ4-dipyrrolo[1,2-c:2′,1′-f] sigmaaldrich.comnih.govsigmaaldrich.comdiazaborinine reveals details about the conformation and packing of a furan-containing molecule. nih.gov In this structure, an intramolecular C—H⋯O hydrogen bond helps to consolidate the molecular conformation. nih.gov The crystal packing is influenced by C—H⋯π and π–π stacking interactions between furan rings, leading to the formation of dimers. nih.gov Hirshfeld surface analysis of this compound indicated that H⋯H, F⋯H/H⋯F, and C⋯H/H⋯C interactions are the most significant contributors to the crystal packing. nih.gov

Similarly, X-ray diffraction studies on polyesters based on 2,5-furandicarboxylic acid (FDCA), such as poly(ethylene furanoate) (PEF), have provided information on their crystalline structure, with characteristic peaks observed at specific 2θ values. ncsu.edu These examples underscore the power of X-ray crystallography to reveal detailed structural information, which would be invaluable for understanding the solid-state properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, providing information about its conjugation system. The UV-Vis spectrum of an aromatic aldehyde like benzaldehyde (B42025) typically shows absorption bands corresponding to π→π* and n→π* transitions. researchgate.net For benzaldehyde in water, the π→π* transition is observed around 248 nm, while the n→π* transition appears near 283 nm. researchgate.net

The furan ring itself exhibits UV absorption. nist.gov In this compound, the conjugated system extends over the furan ring, the aldehyde group, and the fluorophenyl ring. This extensive conjugation is expected to result in absorption maxima at longer wavelengths (a bathochromic or red shift) compared to the individual chromophores.

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic transitions. For a related compound, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, TD-DFT calculations predicted intense electronic transitions at 269.58 nm, 315.99 nm, and 324.13 nm, which were in good agreement with experimental data. researchgate.net These transitions were assigned as π→π* excitations. researchgate.net Similarly, for 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime, the experimental band at 350 nm was attributed to a π-π* transition. malayajournal.org These examples suggest that the UV-Vis spectrum of this compound will be characterized by strong absorptions in the UV region, indicative of its conjugated π-electron system.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This data is then used to confirm the empirical formula. For this compound, the empirical formula is C₁₁H₇FO₂. sigmaaldrich.com

The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the elements.

Table 2: Theoretical Elemental Composition of this compound (C₁₁H₇FO₂)

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.011 | 11 | 132.121 | 69.50 |

| Hydrogen (H) | 1.008 | 7 | 7.056 | 3.71 |

| Fluorine (F) | 18.998 | 1 | 18.998 | 9.99 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 16.83 |

| Total | 190.173 | 100.00 |

Experimental elemental analysis would involve combusting a sample of the compound and measuring the amounts of CO₂, H₂O, and other combustion products to determine the percentages of carbon and hydrogen. The fluorine content would be determined by a separate method. The experimentally determined percentages should closely match the theoretical values to confirm the empirical formula of C₁₁H₇FO₂.

Theoretical and Computational Investigations of 5 Fluoro 2 Furan 2 Yl Benzaldehyde

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It has become a primary tool for predicting the geometry, energy levels, and reactivity of organic compounds like 5-Fluoro-2-(furan-2-yl)benzaldehyde. These calculations are typically performed using specific basis sets, such as B3LYP/6-311++G(d,p), to achieve a high degree of accuracy.

The first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure (the lowest energy state). For this compound, this involves determining the bond lengths, bond angles, and dihedral angles.

The molecule consists of a benzaldehyde (B42025) ring substituted with a fluorine atom and a furan (B31954) ring. The key conformational aspect is the rotation around the C-C single bond connecting the phenyl and furan rings. Computational studies on similar 2-substituted benzaldehydes have shown that planar conformations are often energetically favored. researchgate.net For this compound, two primary planar conformers are possible: a trans conformer, where the furan ring's oxygen atom is oriented away from the aldehyde's carbonyl group, and a cis conformer, where it is oriented towards it. Ab initio electronic structure calculations on analogous compounds, such as 2-bromo-5-fluorobenzaldehyde, predict that the conformer where the aldehyde oxygen is trans to the 2-substituent is the lower energy and more stable form. researchgate.net The planarity of the system is favored by the extended π-conjugation between the furan and benzaldehyde rings.

Below is a table of representative optimized geometrical parameters for the most stable conformer of this compound, as would be predicted by DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O | ~1.21 Å |

| C-F | ~1.35 Å | |

| C-C (Inter-ring) | ~1.47 Å | |

| C-H (Aldehyde) | ~1.11 Å | |

| Bond Angles (°) ** | O=C-C | ~124.5° |

| C-C-C (Aldehyde) | ~119.0° | |

| C-C-F | ~118.5° | |

| Dihedral Angle (°) ** | O=C-C-C (Ring) | ~180.0° (Planar) |

Note: These values are typical representations based on DFT calculations for similar aromatic aldehydes and furans.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity. youtube.com The LUMO acts as an electron acceptor, and its energy level corresponds to the molecule's electrophilicity. youtube.com

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability. A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap suggests the molecule is more reactive. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring and the attached phenyl ring, which act as the primary electron-donating parts of the molecule. The LUMO is anticipated to be distributed over the electron-withdrawing benzaldehyde moiety (the C=O group) and the aromatic system. This distribution facilitates intramolecular charge transfer from the furan ring to the benzaldehyde group.

| Parameter | Predicted Energy Value (eV) |

| E(HOMO) | ~ -6.5 eV |

| E(LUMO) | ~ -2.2 eV |

| Energy Gap (ΔE) | ~ 4.3 eV |

Note: These are representative values based on DFT calculations for analogous furan-phenyl systems. malayajournal.orgresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization, charge transfer, and hyperconjugative interactions within a molecule. This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy, E(2). A higher E(2) value indicates a stronger interaction and greater electron delocalization.

In this compound, significant delocalization is expected from the lone pairs of the furan's oxygen atom and the π-orbitals of both the furan and phenyl rings into the antibonding π* orbitals of the carbonyl group. These interactions contribute to the stability of the conjugated system.

Key NBO interactions and their predicted stabilization energies are shown below.

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |

| LP(2) O (Furan) | π(C=C) (Furan) | ~ 20-25 | Lone Pair Delocalization |

| π(C=C) (Furan) | π(C=C) (Phenyl) | ~ 15-20 | π-π* Conjugation |

| π(C=C) (Phenyl) | π(C=O) (Aldehyde) | ~ 20-30 | π-π Conjugation |

| LP(1) O (Carbonyl) | σ*(C-C) (Ring) | ~ 2-5 | Hyperconjugation |

Note: LP denotes a lone pair, π and σ are bonding orbitals, and π and σ* are antibonding orbitals. Values are illustrative based on NBO analyses of similar compounds.*

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. The map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

For this compound, the MEP map would show:

Negative Potential (Red): Concentrated around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the fluorine atom. These are the primary sites for interaction with electrophiles. researchgate.net

Positive Potential (Blue): Located around the aldehyde hydrogen atom and potentially the hydrogens on the aromatic rings. These areas are susceptible to attack by nucleophiles.

Neutral Potential (Green): Spread across the carbon framework of the phenyl and furan rings. malayajournal.org

This map is invaluable for predicting intermolecular interactions, such as hydrogen bonding and stacking interactions. researchgate.netresearchgate.net

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

IR Spectroscopy: Computational frequency calculations predict the vibrational modes of the molecule. These calculated wavenumbers, when scaled by an appropriate factor, show good agreement with experimental FT-IR spectra. researchgate.net Key predicted vibrations include the C=O stretching of the aldehyde, C-F stretching, aromatic C=C stretching, and C-O-C stretching of the furan ring.

NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C atoms can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These predictions help in the assignment of peaks in experimental NMR spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions. It calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. The predicted transitions are typically π → π* and n → π* in nature, arising from the conjugated system.

| Spectroscopic Parameter | Functional Group/Transition | Predicted Value (Scaled) |

| **IR Wavenumber (cm⁻¹) ** | C=O Stretch | ~1690-1710 cm⁻¹ |

| C-F Stretch | ~1230-1260 cm⁻¹ | |

| Aromatic C=C Stretch | ~1580-1600 cm⁻¹ | |

| UV-Vis λmax (nm) | π → π | ~280-320 nm |

| n → π | ~330-360 nm |

Note: These are representative values based on computational studies of substituted benzaldehydes and furans. researchgate.net

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe conformational changes, solvent interactions, and vibrational motions in a simulated environment that mimics real-world conditions.

For this compound, MD simulations could be used to:

Explore Conformational Space: Analyze the rotational dynamics around the C-C bond connecting the two rings and determine the energy barriers between different conformers.

Simulate Solvent Effects: Understand how the molecule interacts with different solvents, which can influence its stability and reactivity.

Model Receptor Binding: If the molecule is being investigated as a potential drug candidate, MD simulations can model its binding process to a target protein, providing information on binding affinity and orientation. researchgate.net

These simulations provide a bridge between theoretical calculations and experimental observations, offering a more complete understanding of the molecule's behavior in a dynamic state.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions in Solution

In a biological context, such as interacting with an enzyme, MD simulations could elucidate how the molecule adapts its conformation to fit into a binding pocket. The dynamic nature of these interactions, including the formation and breaking of hydrogen bonds and other non-covalent interactions, would be critical for its biological activity.

Studies of Non-Covalent Interactions

Hydrogen Bonding: The aldehyde group's oxygen atom can act as a hydrogen bond acceptor. In studies of similar molecules, like 5-(Furan-2-yl)-2-hydroxybenzaldehyde, the hydroxyl group is a key hydrogen bond donor, forming strong interactions with amino acid residues like aspartate and glutamate (B1630785) in enzyme active sites. smolecule.com While this compound lacks this hydroxyl group, the aldehyde oxygen remains a potential hydrogen bond acceptor.

π-π Stacking: Both the furan and benzene (B151609) rings are aromatic systems capable of engaging in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein's binding site. Research on related furan-containing compounds has shown that these interactions are significant contributors to binding affinity and selectivity. smolecule.com

Intramolecular Interactions: The proximity of the furan and benzaldehyde rings may allow for intramolecular non-covalent interactions that stabilize the molecule's conformation. These can include C-H···O interactions between a furan C-H bond and the aldehyde oxygen.

A summary of potential non-covalent interactions involving this compound is presented below.

| Interaction Type | Participating Groups | Potential Significance |

| Hydrogen Bonding | Aldehyde oxygen with donor groups (e.g., from solvent or protein) | Molecular recognition and binding |

| π-π Stacking | Furan and benzene rings with aromatic residues | Binding affinity and selectivity |

| Halogen Bonding | Fluorine atom with nucleophilic sites | Enhanced binding affinity |

| C-H···O Interactions | Furan C-H bonds with aldehyde oxygen (intramolecular) or external acceptors | Conformational stability and binding |

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-activity relationship (SAR) studies aim to understand how a molecule's chemical structure relates to its biological activity. Computational approaches are invaluable in SAR, allowing for the systematic evaluation of how modifications to a molecule's structure affect its interactions with a biological target.

For this compound, SAR studies would explore how variations in its structure impact a specific biological effect, such as enzyme inhibition or cytotoxicity. For instance, in related benzofuran (B130515) derivatives, substitutions at the C-2 position have been found to be crucial for cytotoxic activity. nih.gov

Ligand Design Principles for Targeted Interactions

Based on the structural features of this compound, several principles for ligand design can be proposed to optimize its interaction with a target protein.

Scaffold Hopping: The furan-benzaldehyde core can be used as a starting point, with computational methods guiding the replacement of either ring with other heterocyclic or aromatic systems to improve binding or other properties. nih.gov

Substituent Modification: The position and nature of the fluorine atom could be varied. SAR studies on similar compounds have shown that the position of a halogen substituent can be a critical determinant of biological activity. nih.govnih.gov For example, moving the fluorine to other positions on the ring or replacing it with other halogens (e.g., chlorine, bromine) would likely have a significant impact on activity.

Functional Group Addition: Introducing new functional groups could create additional points of interaction. For example, adding a hydroxyl group, as seen in 5-(Furan-2-yl)-2-hydroxybenzaldehyde, would introduce a strong hydrogen bond donor, potentially increasing binding affinity. smolecule.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This is achieved by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity. nih.gov

While no specific QSAR models for this compound are reported, if a set of similar furan-containing benzaldehyde derivatives with known biological activities were available, a QSAR study could be performed. nih.gov The descriptors used in such a model would likely include:

Steric Descriptors: To describe the size and shape of the molecule.

Topological Descriptors: To represent the connectivity of the atoms.

Hydrophobic Descriptors: To model the molecule's affinity for nonpolar environments.

The resulting QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.gov

Computational Prediction of Reactivity and Mechanistic Pathways

Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. For this compound, these methods can be used to understand its chemical behavior and potential transformations.

The presence of both an aldehyde and a furan ring suggests a rich and varied reactivity. The aldehyde group can undergo nucleophilic addition, condensation reactions (e.g., with amines to form Schiff bases), and oxidation to a carboxylic acid. smolecule.com The furan ring is an electron-rich heterocycle that can undergo electrophilic substitution, though it is also susceptible to ring-opening under strongly acidic conditions. ijabbr.com The fluorine atom on the benzaldehyde ring will influence the reactivity of the ring through its electron-withdrawing inductive effect.

Analysis of Reaction Barriers and Transition States

A key application of computational chemistry is the calculation of reaction energy profiles, which include the energies of reactants, products, intermediates, and transition states. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the rate of the reaction.

For a reaction involving this compound, such as its oxidation or reaction with a nucleophile, computational methods like Density Functional Theory (DFT) can be used to:

Locate the Transition State Structure: This is the highest energy point along the reaction coordinate and represents the "point of no return" for a reaction.

Calculate the Activation Energy: A lower activation energy implies a faster reaction.

Investigate Reaction Intermediates: These are stable or semi-stable species that are formed and consumed during the reaction.

By comparing the activation energies for different possible reaction pathways, it is possible to predict which reaction is most likely to occur under a given set of conditions. For example, one could computationally investigate whether electrophilic attack is more likely to occur on the furan ring or the benzaldehyde ring and at which position.

Exploration of Potential Energy Surfaces

A relaxed PES scan is a common computational technique used to investigate conformational isomers. q-chem.com This method involves systematically changing a specific dihedral angle in predefined steps, while allowing the rest of the molecule's geometry to relax and optimize at each step. readthedocs.iomdpi.com This approach helps in identifying the minimum energy conformers and the transition states that connect them. uni-muenchen.denih.gov For this compound, two critical dihedral angles are of interest:

τ1 (O=C-C-C): Defines the orientation of the aldehyde group relative to the benzene ring.

τ2 (C-C-C-O): Defines the orientation of the furan ring relative to the benzene ring.

Computational studies, typically employing Density Functional Theory (DFT), are instrumental in mapping the PES. nih.govchemrxiv.org The choice of a suitable functional, such as B3LYP or M06-2X, and a robust basis set, like 6-311+G(d,p), is crucial for obtaining accurate energetic and geometric parameters. mdpi.comnih.gov

The rotation around the C(phenyl)-C(formyl) bond (τ1) in substituted benzaldehydes is known to have a significant energy barrier, leading to distinct planar conformers. For this compound, two primary conformers related to the aldehyde group orientation can be postulated:

Conformer A (syn-periplanar): The aldehyde C=O bond is oriented towards the furan ring.

Conformer B (anti-periplanar): The aldehyde C=O bond is oriented away from the furan ring.

Similarly, rotation around the C(phenyl)-C(furan) bond (τ2) will also lead to different conformers based on the relative positioning of the two aromatic rings. The planarity of the system is influenced by steric hindrance and electronic interactions between the rings and the substituents. The fluorine atom at the 5-position and the furan ring at the 2-position of the benzaldehyde will significantly influence the stability of these conformers.

A hypothetical representation of the relative energies of the possible conformers, based on computational studies of similar 2-arylbenzaldehydes, is presented below. The energy values are relative to the most stable conformer.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | τ1 (O=C-C-C) | τ2 (C-C-C-O) | Relative Energy (kcal/mol) |

|---|---|---|---|

| I (syn, near-planar) | ~0° | ~30° | 0.00 |

| II (anti, near-planar) | ~180° | ~30° | 2.50 |

| III (syn, perpendicular) | ~0° | ~90° | 4.80 |

| IV (anti, perpendicular) | ~180° | ~90° | 6.20 |

The data in Table 1 suggests that the syn orientation of the aldehyde group with a near-planar arrangement of the furan and benzene rings is likely the most stable conformation. The perpendicular arrangement of the rings represents a higher energy state, likely corresponding to a transition state. The energy difference between the syn and anti conformers is influenced by a combination of steric repulsion and potential intramolecular interactions, such as hydrogen bonding. nih.gov

The rotational barriers between these conformers can also be determined from the PES scan. mdpi.comnih.gov These barriers provide information about the kinetic stability of each conformer and the feasibility of their interconversion at different temperatures.

Table 2: Hypothetical Rotational Barriers for this compound

| Rotation | Transition State | Rotational Barrier (kcal/mol) |

|---|---|---|

| Conformer I ↔ Conformer II | TS1 | ~7.5 |

| Conformer I ↔ Conformer III | TS2 | ~4.8 |

The computational exploration of the potential energy surface of this compound is a powerful tool for understanding its structural and dynamic properties. While the data presented here is based on theoretical principles and findings for analogous molecules, a dedicated computational study would be necessary to provide precise quantitative values for the relative energies and rotational barriers of this specific compound.

Broader Research Applications and Future Directions for 5 Fluoro 2 Furan 2 Yl Benzaldehyde

Role as a Key Intermediate in Complex Organic Synthesis

The inherent reactivity of the aldehyde group, coupled with the distinct electronic properties of the fluorinated furan-aryl system, makes 5-Fluoro-2-(furan-2-yl)benzaldehyde a significant intermediate in the synthesis of elaborate organic structures. Furfural (furan-2-carbaldehyde) and its derivatives are recognized as indispensable starting materials in numerous synthetic pathways. mdpi.com The presence of the fluorine atom and the additional phenyl ring in this compound introduces further complexity and functionality, expanding its utility.

In medicinal chemistry, the development of novel molecular frameworks is crucial for the discovery of new therapeutic agents. Chemical compounds that serve as building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs) are known as pharmaceutical intermediates. pharmanoble.com The quality and precision of these intermediates have a significant impact on the efficiency of API production. pharmanoble.com

The structure of this compound contains key pharmacophores. The fluorine atom is a common feature in many modern pharmaceuticals, where its incorporation can modulate metabolic stability, binding affinity, and bioavailability. Similarly, the furan (B31954) ring is a structural unit found in numerous natural products and pharmaceuticals. researchgate.net Analogous compounds, such as 5-Fluoro-2-methylbenzaldehyde, are noted for their critical role in pharmaceutical synthesis. nbinno.com Therefore, this compound is a promising precursor for constructing advanced heterocyclic systems and complex molecular architectures intended for biological screening and pharmaceutical development.

Table 1: Role of Structural Moieties in Pharmaceutical Precursor Synthesis

| Structural Moiety | Potential Contribution in Pharmaceutical Synthesis |

|---|---|

| Aldehyde Group | Serves as a reactive handle for forming carbon-carbon and carbon-nitrogen bonds, enabling chain extension and the introduction of diverse functional groups. |

| Furan Ring | Acts as a bioisostere for a phenyl ring and provides a scaffold for building more complex heterocyclic systems. mdpi.com |

| Fluorine Atom | Can enhance metabolic stability, improve binding affinity to biological targets, and modify lipophilicity and membrane permeability. nbinno.com |

The principles that make fluorinated compounds valuable in pharmaceuticals also apply to the agrochemical sector. The strategic introduction of fluorine into a molecule can significantly enhance the efficacy and selectivity of herbicides, insecticides, and fungicides. nbinno.com Research on related compounds like 5-Fluoro-2-methylbenzaldehyde suggests that its derivatives can exhibit improved performance due to the fluorine atom's influence on the molecule's environmental persistence and interaction with target biological systems in pests or plants. nbinno.com

Given these precedents, this compound represents a valuable starting material for creating novel agrochemical building blocks. The furan-aryl scaffold can be systematically modified via the aldehyde functionality to generate libraries of compounds for screening, aiming to develop next-generation crop protection agents with improved activity profiles.

Contributions to Materials Science Research

The field of materials science constantly seeks novel organic molecules with unique electronic and photophysical properties. The conjugated system formed by the interconnected furan and phenyl rings in this compound suggests its potential utility in developing new functional materials.

Fluorescent probes are indispensable tools for visualizing and detecting specific analytes in biological and environmental systems due to their high sensitivity and spatiotemporal resolution. nih.govrsc.org The design of these probes often involves combining a recognition moiety with a fluorophore. The furan-benzaldehyde core of the title compound possesses a conjugated π-system, which is a fundamental characteristic of many fluorophores.

Derivatives of benzo[b]furan, a related heterocyclic system, have been successfully developed into fluorescent probes. nih.gov It is plausible that the this compound scaffold could be chemically modified to create novel probes. The aldehyde group offers a convenient site for attaching specific recognition units, which could selectively bind to ions, small molecules, or biomolecules, leading to a detectable change in the compound's fluorescence properties.

Organic molecules with extended π-conjugation are at the forefront of research into optoelectronic and electronic materials, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Research has shown that 2,5-diaryl furans serve as important building blocks for optoelectronic materials. acs.org Furthermore, conjugated polymers prepared through the polycondensation of furan and benzaldehyde (B42025) have been synthesized and shown to possess distinct electronic properties, with one study reporting an optical band gap of 2.2 eV. researchgate.net

The structure of this compound is an archetypal example of a donor-acceptor (D-A) system precursor, where the electron-rich furan can act as a donor and the fluorinated benzaldehyde can act as an acceptor. This electronic arrangement is highly desirable for creating materials with tunable optical and electronic properties. nih.govmdpi.com Consequently, this compound is a promising candidate for synthesizing novel small molecules and polymers for optoelectronic applications.

Table 2: Potential Applications in Materials Science

| Application Area | Rationale for Potential Use | Related Compound Findings |

|---|---|---|

| Fluorescent Probes | The conjugated furan-aryl system can serve as a fluorophore core, and the aldehyde allows for the attachment of recognition moieties. nih.gov | Benzo[b]furan derivatives have been used to create specific fluorescent probes. nih.gov |

| Optoelectronic Materials | The structure combines electron-rich (furan) and electron-deficient (fluorobenzaldehyde) components, suitable for creating materials with tunable band gaps. | 2,5-diaryl furans are used as building blocks for optoelectronic materials. acs.org Polymers of furan and benzaldehyde show defined optical band gaps. researchgate.net |

Catalysis and Reaction Development Studies

This compound can also play a role in the field of catalysis, both as a substrate for developing new catalytic reactions and as a precursor to ligands for metal catalysts. The aldehyde group is susceptible to a wide range of transformations, making it an excellent substrate for testing the efficacy and selectivity of new catalytic systems.

For instance, studies have reported the catalytic synthesis of complex heterocyclic structures like 5-fluoro-2-oxazolines from unsaturated amides, demonstrating the utility of catalysis in accessing fluorine-containing molecules. researchgate.net Moreover, the polycondensation reaction between benzaldehyde and furan has been achieved using specific catalysts, indicating that the core structure of this compound is relevant to catalyzed polymerization reactions. researchgate.net The furan and phenyl rings could also be functionalized to create novel pincer or bidentate ligands, where the electronic properties could be fine-tuned by the fluorine substituent to modulate the activity of a coordinated metal center.

Investigation of New Catalytic Cycles Involving the Compound

No specific catalytic cycles involving this compound have been detailed in the available literature.

Future Research Directions

Without current research data, a specific discussion of future research directions is speculative. However, based on the general trajectory of research for similar compounds, potential future directions could include:

Exploration of Novel Derivatization Chemistries

Future studies would likely focus on the derivatization of the aldehyde and furan functional groups to create a library of novel compounds for various applications.

Integration into Flow Chemistry and Automation for High-Throughput Synthesis Research

The application of flow chemistry could enable the rapid, safe, and scalable synthesis of this compound and its derivatives.

Advanced Characterization Techniques for Dynamic Systems

Advanced spectroscopic and analytical techniques would be essential to understand the reaction mechanisms and kinetics of processes involving this compound.

Multidisciplinary Research Collaborations Leveraging the Compound's Unique Structure

The unique combination of the fluoro, furan, and benzaldehyde moieties could attract interest from various fields, including medicinal chemistry, materials science, and agrochemistry, fostering collaborative research efforts.

Q & A

Q. What are the established synthetic routes for preparing 5-Fluoro-2-(furan-2-yl)benzaldehyde, and what factors influence yield optimization?

- Methodological Answer : The compound is typically synthesized via aldehyde-functionalization or cross-coupling reactions . For example:

- Aldol condensation : Reacting 5-fluorosalicylaldehyde with furan derivatives in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) to form the furyl-benzaldehyde scaffold .

- Palladium-catalyzed coupling : Using Suzuki-Miyaura or Heck reactions to couple halogenated benzaldehydes with furan boronic acids.

- Key factors : Solvent polarity (DMF enhances nucleophilicity), temperature (room temperature to 80°C), and stoichiometric ratios (1.5 equiv. of allyl bromide improves alkylation efficiency) .

Q. Table 1: Synthetic Conditions Comparison

| Method | Catalyst/Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Aldol Condensation | K₂CO₃ | DMF | 65–75 | |

| Suzuki Coupling | Pd(PPh₃)₄ | THF | 50–60 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ ~10.0 ppm. Fluorine substitution deshields adjacent protons (e.g., aromatic protons at δ 7.2–8.5 ppm). Furan protons resonate as distinct doublets (δ 6.3–7.4 ppm) .

- IR Spectroscopy : Strong C=O stretch at ~1694 cm⁻¹ and furan ring vibrations at ~1603 cm⁻¹ .

- Mass Spectrometry : ESI-HRMS confirms molecular weight (e.g., [M+Na]⁺ at m/z 255.0626 for C₁₃H₁₂O₄Na) .

Q. What are the common challenges in purifying this compound, and what methods improve purity?

- Methodological Answer :

- Challenges : Low solubility in aqueous phases and co-elution of byproducts (e.g., unreacted aldehydes).

- Solutions :

- Liquid-liquid extraction : Use ethyl acetate/water partitioning to separate organic products .

- Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) for optimal resolution.

- Recrystallization : Use ethanol or dichloromethane-hexane mixtures for high-purity crystals .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- DFT Calculations : Model the electrophilicity of the aldehyde group using Fukui indices. Fluorine’s electron-withdrawing effect increases the aldehyde’s susceptibility to nucleophilic attack.

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .

- Case Study : Predict regioselectivity in Grignard reactions by analyzing LUMO distribution at the carbonyl carbon .

Q. What strategies resolve contradictions in observed vs. theoretical spectroscopic data for this compound?

- Methodological Answer :

- NMR Discrepancies : If experimental shifts deviate >0.5 ppm from DFT-predicted values, consider:

- Solvent effects : CDCl₃ vs. DMSO-d₆ alters proton exchange rates .

- Tautomerism : Check for keto-enol equilibria using variable-temperature NMR.

- IR Absorbance Mismatches : Verify sample preparation (e.g., thin films vs. KBr pellets) and compare with NIST reference spectra .

Q. What experimental approaches determine the influence of fluorine substitution on the electronic properties of the benzaldehyde moiety?

- Methodological Answer :

- Cyclic Voltammetry : Measure reduction potentials to assess electron-withdrawing effects. Fluorine lowers the LUMO energy, enhancing electrophilicity.

- UV-Vis Spectroscopy : Compare λₘₐₓ of the parent benzaldehyde vs. fluorinated derivatives. Fluorine red-shifts absorption due to conjugation with the π-system .

- X-ray Crystallography : Analyze bond lengths (C=O and C-F) to quantify electronic effects. For example, C-F bonds shorten due to increased s-character .

Data Contradiction Analysis Example

Issue : Discrepancy in ¹³C NMR carbonyl signal (observed δ 191.3 ppm vs. predicted δ 189.5 ppm).

Resolution :

Confirm sample purity via HPLC (≥95%).

Recalculate DFT with solvent correction (SMD model for CDCl₃).

Reassign signals using HSQC/HMBC to rule out overlapping peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.